molecular formula C11H11BrO2 B13016121 Ethyl 2-(3-bromophenyl)acrylate

Ethyl 2-(3-bromophenyl)acrylate

Cat. No.: B13016121
M. Wt: 255.11 g/mol
InChI Key: CSFMXHRAFHAKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromophenyl)acrylate is an α,β-unsaturated ester featuring a bromine-substituted phenyl group at the β-position of the acrylate moiety. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol. The compound is synthesized via condensation reactions, such as the Horner-Wadsworth-Emmons or Knoevenagel reactions, often involving 3-bromobenzaldehyde derivatives and ethyl acrylate precursors. Key applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive α,β-unsaturated system, which participates in Michael additions and polymerization .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3

InChI Key

CSFMXHRAFHAKTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Ethyl 2-(3-bromophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 2-(3-bromophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl 2-(3-aminophenyl)acrylate. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)acrylate involves its interaction with various molecular targets and pathways. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Ethyl 2-(3-Bromophenyl)acrylate and Analogues
Compound Name Substituents/Modifications Key Functional Features
This compound 3-Br on phenyl, acrylate ester α,β-unsaturated ester, Br for reactivity
(E)-Ethyl 3-(3-bromophenyl)acrylate 3-Br on phenyl, acrylate ester (E-config) Stereospecific reactivity, higher yield (56%)
(E)-Ethyl 3-(3-bromophenyl)-2-cyano-acrylate 3-Br on phenyl, acrylate + cyano group Enhanced polarity, H-bonding capability
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 3-Br on phenyl, difluoroacetate Electron-withdrawing F atoms, altered reactivity
(E)-Ethyl 3-(2-bromophenyl)acrylate 2-Br on phenyl (structural isomer) Altered steric/electronic effects
Key Observations:
  • Substituent Position : The 3-bromophenyl group in this compound provides distinct electronic effects compared to its 2-bromo isomer (). The meta-substitution reduces steric hindrance, favoring reactions like cycloadditions .
  • Functional Groups: Addition of a cyano group () increases polarity and enables intermolecular hydrogen bonding, influencing crystallization behavior. Fluorine substitution () enhances electronegativity, affecting solubility and metabolic stability in drug design.
Key Observations:
  • Higher yields (56%) for (E)-Ethyl 3-(3-bromophenyl)acrylate () suggest optimized conditions (e.g., flash chromatography) compared to traditional column chromatography (21% in ).
  • Stereochemical control (E-configuration) is critical for applications requiring specific molecular geometry, such as drug-receptor interactions .
Key Observations:
  • While Ethyl 2-(3-bromophenyl)acetate exhibits receptor agonist activity (), the acrylate version is primarily utilized in materials science (e.g., water treatment polymers) due to its reactive double bond .
  • Structural analogues like (E)-Ethyl 3-(2-bromophenyl)acrylate may inherit antibacterial properties observed in other phenyl acrylates (), though direct data is lacking.

Physicochemical Properties

Table 4: Physical and Analytical Data
Compound Name Physical State Analytical Data
This compound Yellow oil ¹H NMR (CDCl₃): δ 1.21 (t, CH₃), 4.24 (q, OCH₂)
(E)-Ethyl 3-(3-bromophenyl)-2-cyano-acrylate Crystalline solid X-ray: C–H⋯O H-bonds; T = 298 K
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate Liquid Density: 1.398 g/mL; CAS 885068-75-7
Key Observations:
  • The cyano derivative () crystallizes into a stable lattice via hydrogen bonding, whereas the parent acrylate remains an oil, impacting purification strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.